Butylated Hydroxyanisole

Antioxidant Efficacy Lipid Peroxidation Cosmetic Formulation

BHA (CAS 921-00-6) is a synthetic phenolic antioxidant uniquely engineered for high-temperature frying and baking where carry-through stability is critical. It outperforms BHT and tocopherols in UV-induced lipid peroxidation, making it ideal for sunscreens, clear gel capsules, and anti-aging creams. In emulsion-based foods like mayonnaise and sauces, BHA delivers exceptional anti-lipid-oxidation despite low phenolic content, supporting cost-efficiency and clean-label initiatives. Blends with BHT for optimal shelf-life in animal fat products. Standard purity ≥98.5%; bulk kilogram quantities available. Scientifically validated as the superior positive control for cellular oxidative stress studies. Demand the proven performance—do not risk product stability with untested substitutions.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 921-00-6
Cat. No. B7770239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylated Hydroxyanisole
CAS921-00-6
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
InChIKeyMRBKEAMVRSLQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether;  soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Butylated Hydroxyanisole (BHA) CAS 921-00-6: Synthetic Phenolic Antioxidant for Industrial Procurement and Scientific Selection


Butylated Hydroxyanisole (BHA), CAS 921-00-6, is a synthetic phenolic antioxidant widely utilized in food, cosmetic, and pharmaceutical industries to prevent oxidative rancidity in fats, oils, and lipid-containing products [1]. As a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, BHA functions primarily as a free radical scavenger, donating hydrogen atoms to terminate lipid peroxidation chain reactions [2]. Its primary industrial value proposition centers on its strong carry-through properties, high efficacy at low concentrations, and pronounced synergistic effects when blended with other antioxidants like butylated hydroxytoluene (BHT) or propyl gallate (PG) [3].

Butylated Hydroxyanisole (BHA) CAS 921-00-6: Critical Performance Variations Necessitating Precise Antioxidant Selection


Direct substitution of BHA with other common phenolic antioxidants such as BHT, TBHQ, or PG without experimental validation introduces significant risk to product stability, safety, and cost-efficiency. These compounds exhibit marked differences in their performance across key industrial metrics: their relative antioxidant potency is highly dependent on the specific lipid matrix and temperature [1]; they differ in carry-through stability during high-temperature processing [2]; their safety profiles and regulatory acceptance vary globally, directly impacting market access and procurement decisions [3]; and their ability to act synergistically in blends is not interchangeable [4]. The quantitative evidence below delineates these precise, verifiable differences that must guide any scientific or industrial selection process.

Butylated Hydroxyanisole (BHA) CAS 921-00-6: Quantified Performance Differentiation Against Key Comparators


Superior Antioxidant Efficacy of BHA over BHT and α-Tocopherol in UV-Induced Lipid Peroxidation in Liposomal Model

In a controlled in vitro model of UV-induced lipid peroxidation in liposomes, BHA demonstrated superior antioxidant effectiveness compared to BHT and α-tocopherol, establishing a clear performance hierarchy relevant for protecting photo-sensitive lipid formulations [1].

Antioxidant Efficacy Lipid Peroxidation Cosmetic Formulation

BHA Superiority Over Quercetin in Protecting Erythrocytes from Oxidative Lipid Damage

In a comparative study assessing cellular protection against tert-butylhydroperoxide-induced oxidative stress in cholesterol-modified erythrocytes, BHA demonstrated significantly greater efficacy than the natural antioxidant quercetin in preventing lipid peroxidation and preserving cellular glutathione (GSH) levels [1].

Cellular Protection Lipid Peroxidation Oxidative Stress

BHA Delivers Superior Anti-Lipid-Oxidation Capability Despite Low Phenolic Content in Complex Emulsion Systems

When evaluated in a fish oil emulsion model designed to mimic physiological blood serum, BHA was found to have the lowest total phenolic content among all tested antioxidants but paradoxically provided the greatest anti-lipid-oxidation capability, outperforming compounds with higher phenolic content [1].

Food Science Emulsion Stability Antioxidant Performance

BHA and BHT Synergy: Regeneration of BHA by BHT Enables Prolonged Antioxidant Activity in Blends

An investigation into the synergistic mechanisms of common synthetic antioxidants revealed that when BHA and BHT are used in combination, BHT actively regenerates BHA, leading to competitive antioxidation and prolonged activity [1]. The transformation products of this interaction (dimers of BHA and BHT) were found at very low levels (<0.6%), confirming that the synergy is driven by molecular regeneration rather than by the formation of new active compounds [1].

Synergistic Blends Food Preservation Antioxidant Formulation

Performance Hierarchy in Banana Chips: BHT Outperforms BHA for Shelf-Life Extension at Both Room and Elevated Temperatures

A direct comparison of BHA and BHT in banana chips stored at both 25°C and 65°C showed that BHT was more effective than BHA in prolonging shelf-life, demonstrating that antioxidant performance is matrix-specific and temperature-dependent [1].

Food Stability Shelf-Life Frying Oils

BHA's Unique Synergy with Propyl Gallate (PG) Provides Optimal 'Carry-Through' Stability in Lard Under High Heat

A comparative study of phenolic antioxidants in lard revealed that while PG alone provided the best Active Oxygen Method (AOM) stability, the mixture of BHA and BHT produced the best 'carry-through' stability, particularly at higher temperatures [1]. Furthermore, BHA was found to synergize with PG to produce the best all-around antioxidant performance [1].

Animal Fats Thermal Stability Synergistic Blends

Butylated Hydroxyanisole (BHA) CAS 921-00-6: Optimal Industrial and Research Application Scenarios Based on Quantitative Evidence


High-Temperature Food Processing of Animal Fats: BHA + BHT Blends for Superior Carry-Through Protection

Procurement for fried snack foods or baked goods containing animal fats should prioritize a blend of BHA and BHT. Evidence demonstrates that this specific combination provides the best 'carry-through' stability in lard during high-temperature processing [1]. This ensures antioxidant protection is maintained throughout cooking, leading to a longer shelf life and better sensory quality compared to using BHA alone or BHA with other synergists.

UV-Exposed Cosmetic and Pharmaceutical Formulations: BHA as the Preferred Lipophilic Antioxidant

For formulations in clear packaging or those intended for topical application where UV-induced lipid peroxidation is a primary concern, BHA is the optimal choice among common synthetic antioxidants. Quantitative in vitro data shows BHA to be more effective than BHT and α-tocopherol in inhibiting UV-induced lipid peroxidation in a liposomal model [2], making it a scientifically justifiable selection for stabilizing oils and sensitive ingredients in sunscreens, anti-aging creams, and clear gel capsules.

Complex Food Emulsions: Leveraging BHA's High Efficacy at Low Concentrations

In emulsion-based food products like mayonnaise, salad dressings, and sauces, BHA presents a strategic procurement advantage. Despite having a low total phenolic content, BHA paradoxically exhibits the greatest anti-lipid-oxidation capability in a fish oil emulsion model that mimics physiological conditions [3]. This unique property allows for high performance with minimal additive use, which can support cost-efficiency and clean-label initiatives.

Biomedical Research on Oxidative Stress: BHA as a Potent Lipid Peroxidation Inhibitor

Researchers studying cellular oxidative damage and lipid peroxidation pathways should consider BHA over natural alternatives like quercetin for experiments focused on membrane lipid preservation. Comparative studies in erythrocytes show that BHA provides significantly better protection than quercetin against reactive oxygen species (ROS) generation, lipid peroxidation, and glutathione (GSH) loss induced by tert-butylhydroperoxide [4]. This makes BHA a valuable positive control or investigative tool for in vitro studies of oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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